molecular formula C20H17N3O B2796034 5-[2-(3,4-Dimethylanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile CAS No. 303995-72-4

5-[2-(3,4-Dimethylanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile

Cat. No.: B2796034
CAS No.: 303995-72-4
M. Wt: 315.376
InChI Key: BSKOZCMYQWBRAY-ZHACJKMWSA-N
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Description

5-[2-(3,4-Dimethylanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile (CAS: 478033-31-7) is a chemical compound with the molecular formula C20H17N3O, supplied as a high-purity material for research and development purposes. This compound belongs to the important class of isoxazole derivatives, which are five-membered aromatic rings containing oxygen and nitrogen atoms adjacent to each other. Isoxazole rings are privileged scaffolds in medicinal chemistry and drug discovery, with more than 85% of all biologically active compounds containing heterocyclic cores, a significant portion of which are nitrogen-based heterocycles like isoxazoles . The specific structure of this compound, featuring a carbonitrile group and a vinyl-anilino substituent on the isoxazole core, makes it a valuable intermediate for the synthesis of more complex molecules. Isoxazole derivatives are extensively investigated for their wide spectrum of potential biological activities, which can include antimicrobial, antifungal, and anticancer properties . The presence of the isoxazole ring is a key structural feature in several market-purchasable drugs and is the subject of ongoing research for developing new therapeutic agents . Researchers utilize this compound strictly as a building block in organic synthesis and pharmaceutical research. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-[(E)-2-(3,4-dimethylanilino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O/c1-14-8-9-17(12-15(14)2)22-11-10-19-18(13-21)20(23-24-19)16-6-4-3-5-7-16/h3-12,22H,1-2H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKOZCMYQWBRAY-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC=CC2=C(C(=NO2)C3=CC=CC=C3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N/C=C/C2=C(C(=NO2)C3=CC=CC=C3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(3,4-Dimethylanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

    Vinylation: The vinyl group is introduced via a Heck reaction, where a halogenated isoxazole derivative reacts with a vinyl compound in the presence of a palladium catalyst.

    Substitution with 3,4-Dimethylaniline: The final step involves the substitution of the vinyl group with 3,4-dimethylaniline under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[2-(3,4-Dimethylanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The vinyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

5-[2-(3,4-Dimethylanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 5-[2-(3,4-Dimethylanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The isoxazole ring and the phenyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-[2-(3,4-Dimethylanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile can be contextualized by comparing it to three related compounds identified in the evidence:

Structural Analog: 5-{2-[3-(Methylsulfanyl)anilino]vinyl}-3-phenyl-4-isoxazolecarbonitrile

  • Molecular Formula : C₁₉H₁₅N₃OS
  • Molecular Weight : 333.41 g/mol
  • Key Differences: The aniline substituent is 3-(methylsulfanyl) instead of 3,4-dimethyl. Melting Point and Spectral Data: Not explicitly provided in the evidence, but the sulfur atom likely increases molecular polarity, affecting solubility and crystallization behavior .

Pyrazole-Based Analog: 5-Amino-1-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile

  • Molecular Formula : C₂₂H₁₇N₅O₂S
  • Molecular Weight : 417.2 g/mol
  • Key Differences: Replaces the isoxazole core with a pyrazole ring. Incorporates a 1,3,4-oxadiazole-thioether side chain instead of a vinyl-aniline group. Physical Properties: Melting point = 181.2°C; ¹H NMR shows distinct signals for the CHCH₃ group (δ 1.71 ppm) and aromatic protons (δ 7.38–8.00 ppm) .

Triazole Derivative: 5-[(1-Naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol

  • Molecular Formula : C₁₉H₁₅N₃OS
  • Molecular Weight : 333.41 g/mol
  • Key Differences: Features a 1,2,4-triazole ring system instead of isoxazole. The naphthyloxy-methyl group introduces bulkier aromaticity, which may influence steric interactions in binding pockets.

Data Table: Comparative Analysis

Property Target Compound 5-{2-[3-(Methylsulfanyl)anilino]vinyl}-3-phenyl-4-isoxazolecarbonitrile 5-Amino-1-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile
Core Structure Isoxazole Isoxazole Pyrazole
Key Substituents 3,4-Dimethylaniline, carbonitrile 3-(Methylsulfanyl)aniline, carbonitrile 1,3,4-Oxadiazole-thioether, amino group
Molecular Weight (g/mol) 328.4 333.41 417.2
Polar Groups Carbonitrile Carbonitrile, methylsulfanyl Carbonitrile, amino, oxadiazole
Reported Melting Point Not available Not available 181.2°C

Research Findings and Implications

  • In contrast, the methylsulfanyl group in its analog may act as a weak electron-withdrawing group due to sulfur’s electronegativity .
  • Biological Relevance: The pyrazole-based analog’s amino and oxadiazole groups suggest utility in kinase inhibition or antimicrobial applications, as these motifs are common in drug discovery .
  • Synthetic Challenges : The target compound’s vinyl linkage may require precise reaction conditions to avoid isomerization, whereas the triazole derivative’s thiol group demands careful handling to prevent oxidation .

Methodological Tools for Comparison

The evidence highlights crystallographic software (e.g., SHELX, ORTEP-3, WinGX) used to resolve molecular geometries and validate structural assignments.

Biological Activity

Overview of 5-[2-(3,4-Dimethylanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile

This compound is a synthetic compound that belongs to the isoxazole class of heterocyclic compounds. Its structure includes a vinyl group and a phenyl ring, which may contribute to its biological activity. Compounds in this class are often investigated for their potential therapeutic effects, particularly in areas such as anti-cancer, anti-inflammatory, and neuropharmacological activities.

The biological activity of isoxazole derivatives often involves modulation of neurotransmitter systems or inhibition of specific enzymes. For instance, many isoxazole compounds have been shown to interact with serotonin receptors or inhibit phosphodiesterase enzymes, leading to various pharmacological effects.

Case Studies and Research Findings

  • Antidepressant Activity : Some isoxazole derivatives have been studied for their potential antidepressant effects. Research indicates that these compounds may act on serotonin (5-HT) receptors and the serotonin transporter (SERT). For example, compounds similar to this compound have demonstrated high affinity for 5-HT receptors, suggesting potential use in treating mood disorders.
  • Anticancer Potential : Isoxazole compounds have shown promise in cancer research. Studies indicate that certain derivatives can inhibit tumor cell proliferation and induce apoptosis (programmed cell death) in various cancer cell lines. The specific mechanisms often involve targeting signaling pathways associated with cell growth and survival.
  • Neuroprotective Effects : Some research highlights the neuroprotective properties of isoxazole derivatives against neurodegenerative diseases. These compounds may exert their effects by reducing oxidative stress and inflammation in neuronal cells.

Data Table: Summary of Biological Activities

Activity Compound Mechanism Reference
AntidepressantSimilar isoxazole derivativesModulation of 5-HT receptors
AnticancerIsoxazole derivativesInhibition of tumor cell proliferationGeneral literature
NeuroprotectiveIsoxazole derivativesReduction of oxidative stressGeneral literature

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-[2-(3,4-Dimethylanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile, and how can its purity be validated?

Answer:
The compound is typically synthesized via a Knoevenagel condensation reaction between 3-phenyl-4-isoxazolecarbonitrile and 3,4-dimethylaniline derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile). Key steps include:

  • Step 1: Activation of the isoxazole carbonitrile moiety using catalytic acetic acid.
  • Step 2: Condensation with a vinyl-aniline intermediate at 80–100°C for 12–24 hours.
  • Validation: Post-synthesis, purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR spectroscopy (¹H/¹³C). Mass spectrometry (ESI-MS) is used to verify molecular ion peaks .

Basic: How can researchers resolve structural ambiguities in this compound using spectroscopic and crystallographic techniques?

Answer:

  • X-ray crystallography is the gold standard for resolving bond angles and stereochemistry. For example, dihedral angles between the isoxazole ring and vinyl-aniline group can be determined (e.g., C18–C9–C10–O1: 62.9° in analogous structures) .
  • DFT calculations (e.g., B3LYP/6-311G**) validate electronic properties like HOMO-LUMO gaps, which influence reactivity. Compare computed IR spectra with experimental data to confirm functional groups .

Advanced: What experimental strategies are used to investigate the compound’s biological activity, particularly its interaction with disease-related proteins?

Answer:

  • Molecular docking (AutoDock Vina or Schrödinger): Screen against target proteins (e.g., viral proteases, inflammatory cytokines) using PDB structures. Prioritize binding poses with ΔG < −7 kcal/mol and hydrogen-bond interactions with active-site residues .
  • In vitro assays: Use HEK-293 or HeLa cells to evaluate IC₅₀ values for cytotoxicity. Pair with Western blotting to assess downstream protein expression (e.g., NF-κB or MAPK pathways) .

Advanced: How should researchers address contradictions in reported solubility data for this compound?

Answer:
Discrepancies often arise from solvent polarity and pH variations. Systematic protocols include:

  • Solubility profiling: Test in DMSO, ethanol, and PBS (pH 7.4) using UV-Vis spectroscopy (λ_max ≈ 280 nm).
  • Dynamic light scattering (DLS): Detect aggregates in aqueous buffers. If solubility < 1 µM, consider prodrug derivatization (e.g., PEGylation) .

Advanced: What pharmacokinetic properties (e.g., bioavailability, metabolic stability) should be prioritized in preclinical studies?

Answer:

  • GI absorption: Perform Caco-2 cell permeability assays. High permeability (Papp > 1 × 10⁻⁶ cm/s) suggests oral bioavailability.
  • Hepatic metabolism: Incubate with human liver microsomes (HLMs) to assess CYP450-mediated degradation. Use LC-MS to identify metabolites (e.g., hydroxylation at the vinyl group) .

Advanced: How do the vinyl-aniline and isoxazolecarbonitrile moieties influence the compound’s electronic and steric properties?

Answer:

  • Electronic effects: The electron-withdrawing carbonitrile group stabilizes the isoxazole ring, reducing electrophilicity. The vinyl-aniline moiety enhances π-π stacking with aromatic residues in target proteins.
  • Steric effects: Molecular dynamics simulations reveal that 3,4-dimethyl substitutions on the aniline ring reduce rotational freedom, improving binding specificity .

Basic: What analytical techniques are critical for assessing the compound’s stability under varying storage conditions?

Answer:

  • Forced degradation studies: Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor degradation via UPLC-MS.
  • Kinetic stability: Calculate t₁/₂ in PBS at 25°C. If t₁/₂ < 24 hours, recommend lyophilized storage at −20°C .

Basic: What in vitro toxicity assays are recommended for early-stage safety profiling?

Answer:

  • hERG inhibition: Use patch-clamp assays to assess cardiac risk (IC₅₀ < 10 µM indicates high risk).
  • Ames test: Screen for mutagenicity in TA98 and TA100 bacterial strains. A ≥2-fold increase in revertants signals genotoxicity .

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